molecular formula C15H13N3S B14637923 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline CAS No. 52131-67-6

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline

Cat. No.: B14637923
CAS No.: 52131-67-6
M. Wt: 267.4 g/mol
InChI Key: OARXZLUEWWLDKA-UHFFFAOYSA-N
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Description

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group.

    Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline involves its interaction with specific molecular targets. The imino and phenyl groups may play a role in binding to enzymes or receptors, influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylthiazole: Lacks the imino group but shares the thiazole and phenyl structure.

    2-(2-Imino-4-methyl-1,3-thiazol-3(2H)-yl)aniline: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)aniline is unique due to the combination of the imino group and the phenyl group attached to the thiazole ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

52131-67-6

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

2-(2-imino-4-phenyl-1,3-thiazol-3-yl)aniline

InChI

InChI=1S/C15H13N3S/c16-12-8-4-5-9-13(12)18-14(10-19-15(18)17)11-6-2-1-3-7-11/h1-10,17H,16H2

InChI Key

OARXZLUEWWLDKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N)N2C3=CC=CC=C3N

Origin of Product

United States

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